molecular formula C19H16O3 B6422106 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one CAS No. 262282-08-6

7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one

Cat. No.: B6422106
CAS No.: 262282-08-6
M. Wt: 292.3 g/mol
InChI Key: ABSFYAOTEVNLDH-UHFFFAOYSA-N
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Description

7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The chromen-4-one scaffold is a common structural motif in many natural products and synthetic drugs, making it a valuable target for chemical synthesis and biological evaluation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenyl-4H-chromen-4-one and 2-methylallyl alcohol.

    Alkylation Reaction: The key step in the synthesis is the alkylation of 3-phenyl-4H-chromen-4-one with 2-methylallyl alcohol. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylallyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-3-phenyl-4H-chromen-4-one
  • 7-methoxy-3-phenyl-4H-chromen-4-one
  • 7-allyloxy-3-phenyl-4H-chromen-4-one

Uniqueness

7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and biological properties compared to other chromen-4-one derivatives. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-(2-methylprop-2-enoxy)-3-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-13(2)11-21-15-8-9-16-18(10-15)22-12-17(19(16)20)14-6-4-3-5-7-14/h3-10,12H,1,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSFYAOTEVNLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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